2-(3-bromophenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(3-bromophenoxy)-N-(4-piperidin-1-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2/c20-15-5-4-6-18(13-15)24-14-19(23)21-16-7-9-17(10-8-16)22-11-2-1-3-12-22/h4-10,13H,1-3,11-12,14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHENQYNNWDPURR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide typically involves multiple steps. One common method includes the following steps:
Formation of 3-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.
Synthesis of 3-bromophenoxyacetic acid: This involves the reaction of 3-bromophenol with chloroacetic acid under basic conditions.
Formation of the amide: The final step involves the reaction of 3-bromophenoxyacetic acid with 4-(piperidin-1-yl)aniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidinyl group.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
The compound 2-(3-bromophenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide is a synthetic molecule that has garnered attention in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article explores its potential applications, biological activity, and relevant case studies.
Pharmacological Studies
The compound has been investigated for its potential pharmacological properties, particularly as an analgesic or anti-inflammatory agent. Its structural components may allow it to interact with opioid receptors or other pain-related pathways, similar to other compounds in the piperidine class.
Anticancer Activity
Recent studies have highlighted the importance of compounds with similar structures in anticancer research. For instance, derivatives of phenoxybenzamides have shown promising activity against various cancer cell lines, indicating that modifications to the piperidine and phenyl groups can enhance cytotoxicity and selectivity against tumors .
Antimicrobial Properties
Research into related compounds has revealed antimicrobial activity, particularly against resistant strains of bacteria. The bromophenoxy group may contribute to this activity by disrupting bacterial cell membranes or interfering with metabolic processes .
Neuropharmacology
Given its piperidine structure, there is potential for this compound's application in neuropharmacology. Compounds with similar scaffolds have been studied for their effects on neurotransmitter systems, including dopamine and serotonin pathways, which are crucial in treating conditions like depression and anxiety .
Table: Summary of Relevant Studies
Insights from Research
- Structure-Activity Relationship (SAR) : The effectiveness of similar compounds often depends on the specific substitutions on the phenyl rings and the piperidine structure. Modifications can lead to enhanced potency or selectivity against target cells.
- Mechanisms of Action : Initial investigations suggest that these compounds may affect multiple biological pathways, including enzyme inhibition and receptor binding, which could explain their diverse pharmacological profiles.
- Future Directions : Continued exploration into the synthesis of new derivatives could lead to improved therapeutic agents with reduced side effects and increased efficacy against specific diseases.
Mechanism of Action
The mechanism of action of 2-(3-bromophenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the piperidinyl group can form hydrogen bonds with amino acid residues. These interactions can lead to inhibition or activation of specific enzymes or receptors, depending on the context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogues and their substituent differences:
Key Observations:
Substituent Impact on Lipophilicity : The target compound’s piperidine group enhances lipophilicity compared to piperazine-containing analogues (e.g., ), which may influence blood-brain barrier penetration.
Electrophilic Character: The 3-bromophenoxy group in the target compound introduces stronger electrophilicity than non-halogenated analogues (e.g., thiazolidinone derivative ).
Anticancer Activity
- Target Compound: No direct biological data are available in the provided evidence. However, structurally related isatin-derived acetamides (e.g., ) exhibit pro-apoptotic activity against acute myeloid leukemia (AML) cells.
Antimicrobial and Antiviral Potential
- 2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide () : Triazole-containing analogues demonstrate broad-spectrum antimicrobial activity, though the target compound lacks a triazole moiety.
- Depulfavirine (): A structurally complex acetamide with reported antiviral activity, highlighting the role of sulfamoyl and cyano groups in viral inhibition.
Key Observations:
Physicochemical Properties
Key Observations:
- The target compound’s high logP (~3.8) suggests significant membrane permeability but poor aqueous solubility.
- Thiazolidinone derivatives () exhibit improved solubility due to polar heterocyclic rings.
Biological Activity
2-(3-bromophenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a piperidine ring, a bromophenoxy group, and an acetamide moiety. Its unique structure suggests potential interactions with various biological targets, particularly in the central nervous system and possibly in antimicrobial applications.
Antimicrobial Activity
Recent studies have indicated that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, certain piperidine derivatives have shown promising activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.22 to 0.25 μg/mL, indicating strong antibacterial effects .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | TBD | TBD |
| Piperidine Derivative A | 0.22 | Staphylococcus aureus |
| Piperidine Derivative B | 0.25 | Escherichia coli |
Central Nervous System Activity
Piperidine derivatives are well-known for their psychoactive effects. Compounds similar to this compound may interact with opioid receptors or other neurotransmitter systems, suggesting potential applications in pain management or neurological disorders.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may exert its effects through modulation of neurotransmitter release or by inhibiting specific enzymes involved in neurotransmission.
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various piperidine derivatives, including those structurally related to our compound. The results demonstrated that modifications in the piperidine structure significantly affected antimicrobial potency, with some derivatives outperforming traditional antibiotics .
Neuropharmacological Effects
In a separate investigation, a series of piperidine-based compounds were tested for their effects on the central nervous system. The results indicated that certain modifications could enhance binding affinity to neurotransmitter receptors, potentially leading to increased therapeutic efficacy in treating disorders like anxiety and depression .
Q & A
Q. How can structure-activity relationship (SAR) studies be systematically designed?
- Framework :
- Synthesize analogs with modifications to the bromophenoxy (e.g., Cl or CF₃ substitution) and piperidine (e.g., ring expansion to azepane) groups.
- Test analogs in parallel using standardized assays (e.g., IC₅₀ determination) and correlate substituent effects with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
